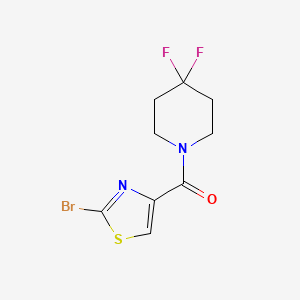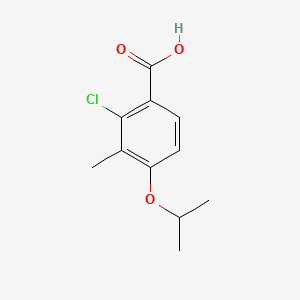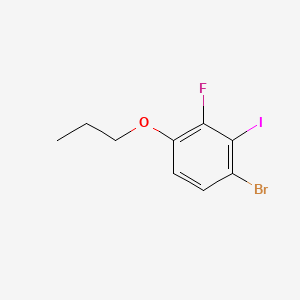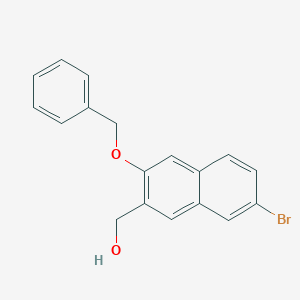
(3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol: is an organic compound that belongs to the class of naphthalenes It features a benzyloxy group at the 3-position, a bromine atom at the 7-position, and a methanol group at the 2-position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a naphthalene derivative followed by the introduction of the benzyloxy group and the methanol group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
化学反应分析
Types of Reactions: (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)aldehyde or (3-(Benzyloxy)-7-bromonaphthalen-2-yl)carboxylic acid.
Reduction: Formation of (3-(Benzyloxy)-naphthalen-2-yl)methanol.
Substitution: Formation of (3-(Benzyloxy)-7-aminonaphthalen-2-yl)methanol or (3-(Benzyloxy)-7-thionaphthalen-2-yl)methanol.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol can be used as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a valuable building block for various industrial applications.
作用机制
The mechanism of action of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the bromine atom may participate in halogen bonding interactions with target proteins.
相似化合物的比较
(3-(Benzyloxy)-naphthalen-2-yl)methanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3-(Benzyloxy)-7-chloronaphthalen-2-yl)methanol: Contains a chlorine atom instead of bromine, which may affect its chemical and biological properties.
(3-(Benzyloxy)-7-fluoronaphthalen-2-yl)methanol: Contains a fluorine atom, leading to different electronic and steric effects.
Uniqueness: The presence of the bromine atom in (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol imparts unique reactivity and potential for halogen bonding interactions. This makes it distinct from its analogs and valuable for specific applications where bromine’s properties are advantageous.
属性
分子式 |
C18H15BrO2 |
|---|---|
分子量 |
343.2 g/mol |
IUPAC 名称 |
(7-bromo-3-phenylmethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C18H15BrO2/c19-17-7-6-14-10-18(16(11-20)8-15(14)9-17)21-12-13-4-2-1-3-5-13/h1-10,20H,11-12H2 |
InChI 键 |
ZCEJBLQWVKMETK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=C(C=CC3=C2)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


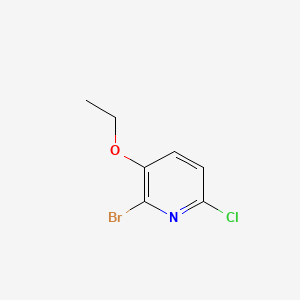
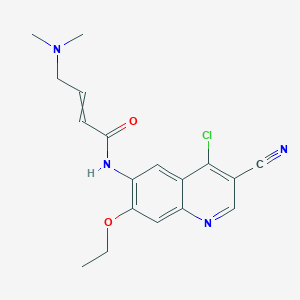
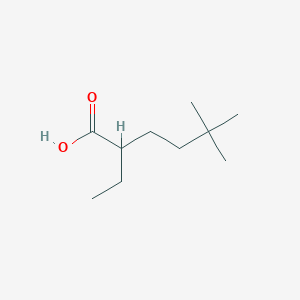
![1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)
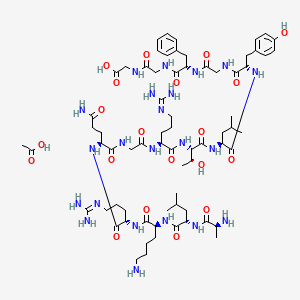
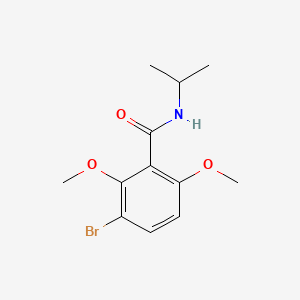
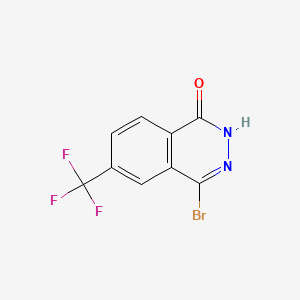
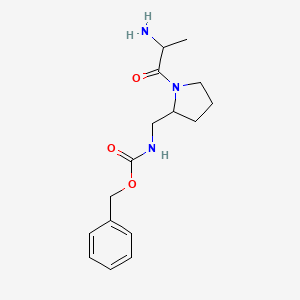
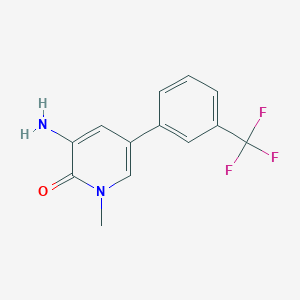
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
